molecular formula C10H8ClN3 B1508460 5-(4-chlorophenyl)pyrimidin-2-amine

5-(4-chlorophenyl)pyrimidin-2-amine

Cat. No.: B1508460
M. Wt: 205.64 g/mol
InChI Key: WEZVFMYJNSHYLG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorinated aromatic ring at position 5 and an amine group at position 2. Its structure enables diverse interactions in biological systems, making it a scaffold of interest in medicinal chemistry. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to target proteins, while the pyrimidine core allows for hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

5-(4-chlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)

InChI Key

WEZVFMYJNSHYLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Chalcone-Derived 3-Chloro-2-propen-1-one Intermediates

One of the most efficient and high-yielding methods for synthesizing 5-(4-chlorophenyl)pyrimidin-2-amine involves a two-step process starting from chalcones.

Step 1: Preparation of 3-chloro-1,2-diarylprop-2-en-1-ones

  • Chalcones bearing appropriate substituents (e.g., 4-chlorophenyl) are converted into 3-chloro-1,2-diarylprop-2-en-1-ones via chlorination.
  • This intermediate formation is crucial as it activates the α,β-unsaturated ketone for subsequent cyclization.

Step 2: Cyclization with Guanidine Derivatives

  • The 3-chloro-1,2-diarylprop-2-en-1-one intermediate is reacted with guanidine hydrochloride in the presence of potassium carbonate in acetonitrile solvent.
  • The reaction is typically carried out at 78 °C for about 10 hours.
  • This results in cyclization to form the pyrimidine ring, yielding 4,5-diarylpyrimidin-2-amine derivatives, including this compound.

Reaction Scheme Summary:

Reagents & Conditions Outcome
Potassium carbonate, acetonitrile, 78 °C, 10 h Cyclization of 3-chloro-1,2-diarylprop-2-en-1-one with guanidine hydrochloride
Purification by silica gel chromatography Isolation of pure 4,5-diarylpyrimidin-2-amines

Yields and Substituent Effects:

Entry R1 Substituent R2 Substituent Yield (%)
a H H 80
b p-Br H 93
c p-OMe H 91
d p-Cl H 86
e p-CH3 H 90
f p-Cl o-Cl 82
g H o-Cl 86
h p-CH3 p-OMe 87
i p-CH3 o-Cl 78
j H o-OMe 89

Note: For this compound, the relevant substitution corresponds to R1 = p-Cl and R2 = H, with an isolated yield of 86%.

Spectroscopic Characterization:

  • IR spectra show characteristic NH2 stretching bands around 3371 and 3305 cm^-1.
  • Aromatic C–H stretching at 3190 cm^-1.
  • C=N and C=C stretches observed at 1627 and 1415 cm^-1 respectively.
  • ^1H NMR confirms the presence of the pyrimidine proton and aromatic protons consistent with the substitution pattern.

Cyclization of Guanidine Derivatives with Substituted Chalcone Analogues

This method emphasizes the versatility of the cyclization step, where different substituted 3-chloro-1,2-diarylprop-2-en-1-ones can be employed to introduce various substituents on the pyrimidine ring, including the 4-chlorophenyl group.

  • The reaction conditions remain similar: potassium carbonate base, acetonitrile solvent, and heating at 78 °C.
  • The reaction mechanism involves nucleophilic attack of guanidine on the activated α,β-unsaturated ketone, followed by ring closure and elimination of chloride.
  • This approach allows for structural diversification in the pyrimidine ring system, enabling the synthesis of this compound as a key product.

Industrial and Scale-Up Considerations

For industrial-scale synthesis of this compound and related derivatives:

  • The condensation of 4-chlorobenzaldehyde with guanidine derivatives under reflux in ethanol or methanol is a common approach.
  • Optimization includes the use of continuous flow reactors to improve reaction control, yield, and reproducibility.
  • Automated systems facilitate consistent quality and scalability.
  • Reaction conditions are tailored to minimize by-products and maximize purity.

Summary Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Yield Range References
Chalcone → 3-chloro-1,2-diarylprop-2-en-1-one → Cyclization with guanidine hydrochloride K2CO3, CH3CN, 78 °C, 10 h High yield, versatile, scalable 78-93%
Cyclization of substituted 3-chloro-1,2-diarylprop-2-en-1-ones with guanidine Similar to above Structural diversity 78-93%
Metal-ion mediated cyclization of thiosemicarbazides Ni(NO3)2, methyl iodide, sodium acetate, ethanol reflux Enables fused pyrimidine derivatives Not specified
Condensation of 4-chlorobenzaldehyde with guanidine under reflux Ethanol or methanol solvent, reflux conditions Suitable for industrial scale Not specified

Research Findings and Analytical Data

  • The method involving chalcone intermediates is reported to give excellent yields with good reproducibility.
  • Spectroscopic studies (IR, NMR) confirm the integrity of the pyrimidine ring and the presence of the 4-chlorophenyl substituent.
  • Elemental analysis matches theoretical values closely, confirming compound purity.
  • The reaction tolerates a variety of substituents, indicating robustness of the synthetic protocol.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: The 4-chlorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-chlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Position 4 and 5 Modifications
  • 5-(4-Chlorophenyl)-4-(4-methoxynaphthalen-1-yl)pyrimidin-2-amine (5d): This analog () introduces a 4-methoxynaphthalen-1-yl group at position 4, increasing steric bulk and aromatic surface area. Despite a lower synthetic yield (77% vs. 93% for 5b), its HPLC purity (97.27%) remains comparable.
  • 4,6-Bis(4-chlorophenyl)-N-substituted Pyrimidin-2-amines (cmpd 3–5): These analogs () feature dual 4-chlorophenyl groups at positions 4 and 4. The additional chlorophenyl group improves structural rigidity and may enhance target selectivity, as seen in P2X7 receptor ligand studies. For example, cmpd 3 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine) includes a diethylaminoethoxy side chain, likely improving solubility and cellular uptake .
Substituent Electronic Effects
  • 5-(4-Methoxyphenyl)pyrimidin-2-amine: Replacing the chloro group with a methoxy group () introduces electron-donating effects, reducing lipophilicity (logP) compared to the chloro analog.
  • 5-[(4-Chlorophenyl)ethynyl]-4-(4-morpholinyl)pyrimidin-2-amine: The ethynyl linker and morpholino group () enhance conformational flexibility and solubility. This analog’s morpholino substituent could improve pharmacokinetic properties, such as half-life, by modulating hydrogen-bonding capacity .
Antifungal Activity
  • Compounds TH3–TH7 exhibit fungicidal activity against Candida spp. (MIC80 = 4–16 µg/mL), comparable to fluconazole.
Kinase Inhibition
  • PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine): This pyrazolopyrimidine () is a potent Src kinase inhibitor. The 4-chlorophenyl group contributes to its selectivity, but the pyrazolo-fused core distinguishes it from simpler pyrimidines. PP2’s IC50 values in NSCLC cell lines are in the nanomolar range, though direct comparisons to 5-(4-chlorophenyl)pyrimidin-2-amine are unavailable .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 5-(4-chlorophenyl)pyrimidin-2-amine, and how should data interpretation be approached?

Answer:

  • IR Spectroscopy : Look for characteristic peaks such as aromatic N–H stretching (~3340–3420 cm⁻¹), C=C/C=N vibrations (~1596–1680 cm⁻¹), and C–Cl stretches (~850–860 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons (δ ~7.3–8.7 ppm) and NH₂ signals (δ ~6.4–6.8 ppm) are critical. For example, in 5-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, NH₂ appears at δ 6.45 ppm, and aromatic protons at δ 7.57–8.17 ppm .
    • ¹³C NMR : Aromatic carbons (δ ~104–167 ppm) and pyrimidine ring carbons (δ ~155–167 ppm) are diagnostic .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 282 for a related derivative) and fragmentation patterns .
  • Methodological Tip : Cross-validate data with computational tools (e.g., density functional theory for NMR prediction) and reference analogous compounds .

Q. How can researchers design a scalable synthesis route for this compound derivatives?

Answer:

  • Key Reactions :
    • Sonogashira Coupling : For introducing alkynyl groups (e.g., 5-(hex-1-ynyl) derivatives) using Pd catalysts .
    • Suzuki-Miyaura Cross-Coupling : To attach aryl/heteroaryl groups (e.g., thiophen-2-yl) via boronic acids .
    • Cyclocondensation : Utilize chalcone intermediates in deep eutectic solvents (e.g., choline chloride/urea) for eco-friendly synthesis .
  • Optimization Strategies :
    • Vary reaction time, temperature, and solvent systems (e.g., DMSO/water for crystallization) to improve yields .
    • Monitor regioselectivity using HPLC or TLC to avoid byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • First-Aid Measures :
    • Inhalation : Move to fresh air; administer oxygen if necessary .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the molecular conformation of this compound derivatives influence their biological activity?

Answer:

  • Structural Insights :
    • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) affect binding to biological targets .
    • Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformations critical for enzyme inhibition .
  • Activity Correlation :
    • Derivatives with planar aromatic systems (e.g., 4-(thiophen-2-yl) groups) show enhanced antimicrobial activity due to improved π-π stacking with bacterial enzymes .
    • Bulky substituents (e.g., imidazole rings) may reduce bioavailability but increase specificity for cancer targets .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Data Discrepancy Analysis :
    • Bioassay Variability : Compare testing models (e.g., MIC values in bacterial vs. fungal assays) .
    • Structural Heterogeneity : Verify substituent positions (e.g., para vs. meta chloro groups) using X-ray crystallography .
  • Case Study :
    • A derivative reported as antibacterial in one study but inactive in another may differ in substituent electronic profiles (e.g., electron-withdrawing vs. donating groups). Re-evaluate using standardized assays (e.g., broth microdilution) .

Q. What computational methods are effective for predicting the reactivity and pharmacokinetics of this compound analogs?

Answer:

  • In Silico Tools :
    • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like thymidine kinase .
    • ADMET Prediction : Employ SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier permeability .
  • Validation : Cross-check computational results with experimental data (e.g., MIC values for antimicrobial activity) .

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